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Compound of Interest

Compound Name: Xenyhexenic Acid

Cat. No.: B10860012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Xenyhexenic acid, a biphenyl derivative of hexenoic acid, has garnered interest in the

scientific community for its potential therapeutic applications. This technical guide provides a

comprehensive overview of its chemical identity, physicochemical properties, and reported

biological activities. The information presented herein is intended to serve as a foundational

resource for researchers and professionals involved in drug discovery and development.

Chemical Identity
IUPAC Name: (E)-2-(4-phenylphenyl)hex-4-enoic acid[1]

Synonyms: A comprehensive list of synonyms for Xenyhexenic acid is provided in the table

below.[1]
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Synonym Reference

Xenyhexenic Acid [1]

Desenovis [1]

Desenovister [1]

Darilin [1]

Diphenesenic acid [1]

2-(4-Biphenylyl)-4-hexenoic acid [1]

CV 57533 [1]

alpha-2-Butenyl-(1,1'-biphenyl)-4-acetic acid [1]

Physicochemical Properties
A summary of the key physicochemical properties of Xenyhexenic acid is presented in the

following table. The data is primarily based on computational models.
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Property Value Source

Molecular Formula C₁₈H₁₈O₂ [1]

Molecular Weight 266.34 g/mol [1]

XLogP3 4.4 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 4 [1]

Exact Mass 266.130679813 g/mol [1]

Monoisotopic Mass 266.130679813 g/mol [1]

Topological Polar Surface Area 37.3 Å² [1]

Heavy Atom Count 20 [1]

Complexity 320 [1]

Isotope Atom Count 0 [1]

Defined Atom Stereocenter

Count
0 [1]

Undefined Atom Stereocenter

Count
1 [1]

Defined Bond Stereocenter

Count
1 [1]

Undefined Bond Stereocenter

Count
0 [1]

Covalently-Bonded Unit Count 1 [1]

Compound Is Canonicalized Yes [1]

Experimental Protocols
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Synthesis of Xenyhexenic Acid
While a specific, detailed experimental protocol for the synthesis of Xenyhexenic acid is not

readily available in the public domain, it is reported to be synthesized via a Suzuki-Miyaura

cross-coupling reaction. Below is a generalized protocol for such a reaction, which could be

adapted for the synthesis of (E)-2-(4-phenylphenyl)hex-4-enoic acid.

Reaction: Coupling of a boronic acid derivative with an organic halide.

Materials:

Aryl halide (e.g., 4-bromobiphenyl)

Alkene boronic acid or ester (e.g., (E)-hex-4-enoic acid boronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., Toluene, Dioxane, DMF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dried reaction flask, add the aryl halide (1 equivalent), the alkene boronic acid or ester

(1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3

equivalents).

Evacuate and backfill the flask with an inert gas (repeat 3 times).

Add the degassed solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

Xenyhexenic acid.

Biological Assays
Detailed protocols for the biological evaluation of Xenyhexenic acid are not publicly available.

However, based on its reported antibacterial and anticancer activities, the following are

generalized protocols for initial screening.

Prepare a stock solution of Xenyhexenic acid in a suitable solvent (e.g., DMSO).

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using

appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

Include positive (bacteria without compound) and negative (medium only) controls.

Incubate the plate at 37 °C for 18-24 hours.

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the

compound that completely inhibits visible bacterial growth.

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

Treat the cells with various concentrations of Xenyhexenic acid and incubate for 24-72

hours.

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50%

of cell growth).

Visualizations
Logical Workflow for the Synthesis of Xenyhexenic Acid
Caption: A generalized workflow for the synthesis of Xenyhexenic Acid via Suzuki-Miyaura

coupling.

Postulated Anticancer Signaling Pathway
Based on the reported anticancer activity of similar compounds, a possible signaling pathway

targeted by Xenyhexenic acid could involve the induction of apoptosis.

Caption: A postulated pathway for the anticancer effect of Xenyhexenic Acid, leading to

apoptosis.

General Antibacterial Mechanism of Action
The antibacterial mechanism of fatty acid derivatives can involve the disruption of the bacterial

cell membrane.

Caption: A simplified model of the potential antibacterial action of Xenyhexenic Acid.

Conclusion
Xenyhexenic acid presents an interesting scaffold for further investigation in the fields of

antibacterial and anticancer drug discovery. While publicly available data on its specific

experimental protocols and detailed mechanisms of action are limited, this guide provides a

foundational understanding of its chemical nature and reported biological potential. Further

research is warranted to fully elucidate its therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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